1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

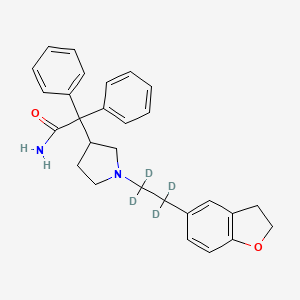

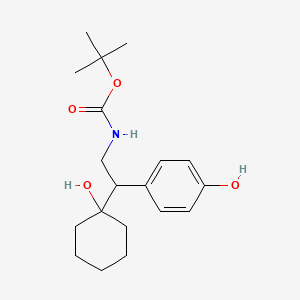

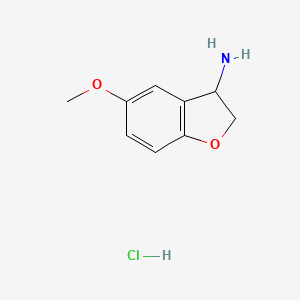

“1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8” is a biochemical used for proteomics research . It has a molecular formula of C13H8D8N2O3 and a molecular weight of 256.33 .

Molecular Structure Analysis

The molecular structure of “1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8” is represented by the formula C13H8D8N2O3 . The presence of the “d8” in the name indicates that it contains eight deuterium (D) atoms, which are isotopes of hydrogen with an additional neutron.Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.33 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I accessed.科学的研究の応用

Synthesis Processes and Intermediates

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is recognized as a crucial intermediate in the synthesis of various pharmaceuticals. It's particularly noteworthy in the creation of antihypertensive drugs such as Doxazosin. The compound showcases its utility in simplified and efficient synthesis processes, offering a one-step method to create essential intermediates like N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine, which is pivotal in producing Doxazosin, a drug used to treat hypertension and benign prostate hyperplasia (BPH) (Ramesh et al., 2006).

Enantioseparation for Drug Synthesis

The enantioseparation of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine enantiomers is a crucial step in synthesizing chiral versions of drugs like Doxazosin. Advanced chromatographic methods have been developed to effectively separate these enantiomers, underlining the compound's role in producing refined pharmaceuticals (Yu, 2005).

Antimicrobial and Antioxidant Properties

Novel derivatives of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine have demonstrated significant antimicrobial and moderate antioxidant activities. These findings highlight the compound's potential in developing new therapeutic agents to combat microbial infections and oxidative stress (Mallesha & Mohana, 2011).

Deuterium Labeled Isotopes for Research

Deuterium-labeled isotopes of pharmaceuticals, including compounds structurally similar to 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, are invaluable in research. They serve as internal standards in quantifying non-isotopic forms of drugs, thereby enhancing the precision and reliability of pharmaceutical studies (Vohra et al., 2015).

Central Pharmacological Activity

Compounds with a piperazine moiety, similar to 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8, have been extensively studied for their central pharmacological effects. These studies reveal their potential in addressing central nervous system disorders, highlighting their importance in therapeutic applications, including antipsychotic, antidepressant, and anxiolytic treatments (Brito et al., 2018).

作用機序

Target of Action

The primary target of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is human acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft and thus modulate cholinergic neurotransmission.

Mode of Action

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 acts as an inhibitor of human acetylcholinesterase . This means that it binds to the active site of the enzyme and prevents it from catalyzing the breakdown of acetylcholine. As a result, the concentration of acetylcholine in the synaptic cleft is increased, leading to prolonged cholinergic signaling.

Pharmacokinetics

The compound is known to besoluble in methanol , which suggests that it may be well-absorbed in the gastrointestinal tract if administered orally

Action Environment

The action, efficacy, and stability of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 can be influenced by various environmental factors. For instance, the compound’s solubility in methanol suggests that its absorption and distribution might be affected by the lipid content of the diet Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its interaction with acetylcholinesterase

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/i5D2,6D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUPDJNTYCSBJZ-YEBVBAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

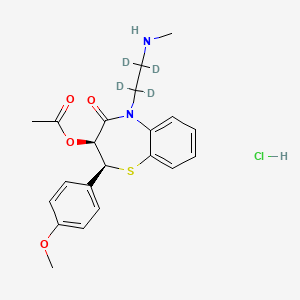

![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)

![4,7-(Epoxymethano)furo[3,4-d]pyrimidine (9CI)](/img/no-structure.png)

![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B563383.png)

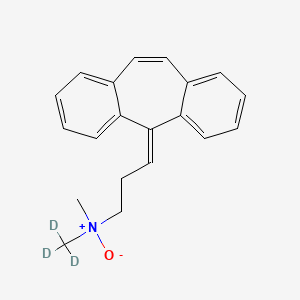

![(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-(trideuterio(113C)methyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B563389.png)